molecular formula C11H10FN3OS B11530326 (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

Cat. No.: B11530326
M. Wt: 251.28 g/mol
InChI Key: RRBQYWCACIKTLY-AWNIVKPZSA-N
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Description

(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one is a synthetic thiazolidinone hydrazone derivative that represents a privileged scaffold in modern medicinal chemistry research. Its primary research value lies in its role as a key intermediate for generating novel chemical libraries with targeted biological activities. Compounds within this structural class have demonstrated significant potential in anticancer investigations; for instance, structurally similar thiazolidinone derivatives have been shown to induce apoptosis and inhibit proliferation in various cancer cell lines by interfering with key signaling pathways. Furthermore, the core thiazolidinone structure is a known pharmacophore in antimicrobial research, with numerous studies highlighting its efficacy against drug-resistant bacterial and fungal strains. The presence of the 2-fluorobenzylidene moiety is a critical feature explored for enhancing molecular interactions with enzyme active sites, potentially leading to the development of potent enzyme inhibitors. Researchers are actively investigating this compound and its analogs for their mechanism of action, which may involve the inhibition of specific kinases or other enzymes crucial for cellular survival and proliferation. The ongoing exploration of this chemical space continues to provide valuable insights for the design of next-generation therapeutic agents, making it a compound of high interest in drug discovery and chemical biology programs.

Properties

Molecular Formula

C11H10FN3OS

Molecular Weight

251.28 g/mol

IUPAC Name

(2E)-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-5-methyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10FN3OS/c1-7-10(16)14-11(17-7)15-13-6-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,14,15,16)/b13-6+

InChI Key

RRBQYWCACIKTLY-AWNIVKPZSA-N

Isomeric SMILES

CC1C(=O)N/C(=N\N=C\C2=CC=CC=C2F)/S1

Canonical SMILES

CC1C(=O)NC(=NN=CC2=CC=CC=C2F)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced thiazolidinone derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial properties . A study highlighted the synthesis of various 5-benzylidenethiazolidinones, demonstrating antibacterial efficacy against several strains of bacteria. The incorporation of different arylidene groups at the 5-position significantly influenced the antimicrobial activity, suggesting a structure-activity relationship (SAR) that could be exploited for developing new antibiotics .

Anticancer Properties

Thiazolidinones have also been investigated for their anticancer potential . A recent study synthesized novel N-acyl hydrazone compounds, which include derivatives of thiazolidinones, showing selective antiproliferative activity against cancer cell lines. These compounds exhibited high toxicity towards cancer cells while sparing normal cells, indicating their potential as targeted cancer therapies .

Anti-inflammatory and Analgesic Effects

The thiazolidinone scaffold has been associated with anti-inflammatory and analgesic activities . Compounds derived from this structure have been reported to inhibit inflammatory pathways and provide pain relief in preclinical models. This makes them candidates for further development in treating chronic pain and inflammatory diseases .

Antidiabetic Activity

Thiazolidinones are also recognized for their antidiabetic effects . They have been shown to enhance insulin sensitivity and exhibit glucose-lowering effects in diabetic animal models. This property is particularly relevant in the context of developing new treatments for type 2 diabetes .

Structure-Activity Relationship (SAR)

Understanding the SAR of thiazolidinones is crucial for optimizing their pharmacological profiles. Various studies have demonstrated that modifications to the benzylidene moiety significantly affect biological activity:

  • Substituents on the benzyl ring : Electron-donating groups tend to enhance activity, while electron-withdrawing groups can diminish it.
  • Positioning of functional groups : The spatial arrangement of substituents can influence binding affinity to biological targets, such as enzymes involved in inflammation or cancer progression .

Study on Antimicrobial Efficacy

A comprehensive evaluation involving the synthesis of fifteen new thiazolidinone derivatives was conducted to assess their antimicrobial potency. The study utilized both computational docking studies and experimental assays to confirm the effectiveness of these compounds against various bacterial strains, establishing a clear link between structural features and biological activity .

Anticancer Activity Assessment

In another investigation focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. The results indicated that specific modifications led to enhanced cytotoxicity, with some compounds achieving IC50 values significantly lower than those of standard chemotherapeutics .

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-2-[(2-FLUOROPHENYL)METHYLIDENE]HYDRAZIN-1-YLIDENE]-5-METHYL-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzylidene Ring

a. Fluorine vs. Hydroxy/Methyl Substituents
  • (5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (): The hydroxyl group introduces hydrogen-bonding capacity but reduces lipophilicity compared to fluorine. This compound forms solvates (e.g., methanol), suggesting polar interactions dominate its crystallization .
  • (5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (): The methyl group is electron-donating, increasing steric bulk without significant electronic effects.
b. Fluorine vs. Heterocyclic Substituents
  • (2Z,5E)-5-[(5-Chloro-2-thienyl)methylene]-3-methyl-2-(methylimino)-1,3-thiazolidin-4-one (): The thienyl group introduces sulfur-based conjugation and chlorination, altering redox properties. The methylimino group at position 2 differs from the hydrazinylidene in the target compound, affecting tautomerism .

Variations in the Thiazolidinone Core

a. Hydrazinylidene vs. Thioxo/Amino Groups
  • (Z)-5-(Substituted benzylidene)-2-thioxothiazolidin-4-one (): The thioxo (C=S) group enhances redox activity, as seen in rhodanine derivatives, which exhibit electrochemical properties useful in materials science .
  • (Z)-5-(Substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one (): An amino group at position 2 introduces hydrogen-bonding sites, altering solubility and biological target interactions .
b. Methyl Substituent at Position 5
  • The methyl group in the target compound may sterically hinder rotational freedom of the thiazolidinone ring, stabilizing specific conformations. In contrast, compounds like (5E)-5-(4-Hydroxybenzylidene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one () feature bulkier isobutyl groups, which could impede membrane permeability .

Biological Activity

The compound (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazolidinone Ring : A thioamide reacts with an α-haloketone under basic conditions.
  • Introduction of the Fluorobenzylidene Group : The thiazolidinone intermediate is reacted with 2-fluorobenzaldehyde.
  • Formation of the Hydrazinylidene Group : The resulting intermediate undergoes further reaction with hydrazine hydrate to yield the final compound.

Antimicrobial Properties

Research indicates that derivatives of thiazolidinones exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. In a study comparing the antibacterial efficacy of various thiazolidinone derivatives, it was found that many exhibited minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin .

Table 1: Antibacterial Activity Against Gram-positive Bacteria

CompoundTarget BacteriaMIC (µg/mL)Reference
1S. aureus8
2B. cereus16
3B. subtilis4
4E. faecalis32

Anticancer Activity

The compound has also shown potential anticancer properties in preliminary studies. It may interact with specific molecular targets involved in cancer cell proliferation and apoptosis. The mechanism includes modulation of key signaling pathways such as PI3K-AKT and MAPK, which are critical for cell survival and growth.

Case Studies

Several studies have investigated the biological activity of thiazolidinone derivatives similar to this compound:

  • Study on Antibacterial Efficacy : In a comparative analysis, researchers synthesized multiple thiazolidinone derivatives and assessed their antibacterial activity against clinical isolates of Helicobacter pylori. The results indicated that some derivatives exhibited significant inhibition zones compared to metronidazole, a standard treatment for H. pylori infections.
  • Anticancer Potential : Another study evaluated the cytotoxic effects of thiazolidinone compounds on various cancer cell lines. Results demonstrated that certain modifications to the thiazolidinone structure enhanced cytotoxicity, suggesting a structure-activity relationship that could be exploited for drug development .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : Interaction with enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
  • Signal Pathway Modulation : Alteration in key signaling pathways involved in cell survival and proliferation .

Q & A

How can researchers optimize the synthesis of (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one to improve yield and purity?

Answer:
The synthesis of thiazolidinone derivatives typically involves condensation reactions between thiosemicarbazides and carbonyl-containing precursors. Key optimization steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) mixed with acetic acid to enhance reaction efficiency .
  • Catalysts : Sodium acetate (0.02 mol) can act as a base to facilitate cyclization .
  • Reaction Conditions : Reflux for 2 hours under controlled temperature (80–100°C) to ensure complete conversion . Post-synthesis, recrystallization from DMF-ethanol mixtures improves purity .
  • Precursor Stoichiometry : Maintain a 1:1 molar ratio of thiosemicarbazide to chloroacetic acid, with excess oxo-compound (3:1) to drive the reaction .

What advanced spectroscopic and crystallographic techniques are recommended for confirming the stereochemistry and functional groups in this compound?

Answer:

  • X-ray Crystallography : Resolve the E/Z configuration of hydrazinylidene and benzylidene moieties, as demonstrated for analogous thiazolidinones .
  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to identify deshielded protons (e.g., aromatic H, NH) and carbonyl carbons. For example, the C=O group in thiazolidinone appears at ~170 ppm in 13C^{13} \text{C}-NMR .
  • IR Spectroscopy : Confirm the presence of C=O (1650–1750 cm1^{-1}) and C=N (1550–1650 cm1^{-1}) stretches .

What in vitro assays are suitable for evaluating the antimicrobial and anticancer potential of this thiazolidinone derivative?

Answer:

  • Antimicrobial Activity :
    • Bacterial Growth Inhibition : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using agar diffusion or microdilution assays (MIC determination) .
    • Enzyme Inhibition : Assess inhibition of bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric assays .
  • Anticancer Activity :
    • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC50_{50} values .
    • Apoptosis Markers : Measure caspase-3/7 activation or Annexin V staining .

How can researchers investigate the interaction between this compound and bacterial enzymes to elucidate its antimicrobial mechanism?

Answer:

  • Molecular Docking : Model the compound’s binding to enzyme active sites (e.g., S. aureus DNA gyrase) using software like MOE or AutoDock .
  • Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) and calculate KiK_i values .
  • Circular Dichroism (CD) : Monitor conformational changes in the enzyme upon compound binding .

What strategies can be employed to modify substituents on the thiazolidinone core to enhance bioactivity while maintaining solubility?

Answer:

  • Substituent Effects :

    PositionModificationImpact
    2-HydrazinylideneFluorobenzylidene (as in target compound)Enhances lipophilicity and antibacterial activity
    5-MethylReplace with polar groups (e.g., -OH, -COOH) to improve aqueous solubility
    Aromatic RingIntroduce electron-withdrawing groups (e.g., -NO2_2) to boost reactivity
  • Prodrug Approaches : Esterify carboxylic acid derivatives to enhance membrane permeability .

How should discrepancies in biological activity data between different studies be addressed methodologically?

Answer:

  • Assay Standardization : Use consistent cell lines (e.g., ATCC-certified), culture conditions, and positive controls (e.g., ciprofloxacin for antimicrobial tests) .
  • Purity Verification : Confirm compound purity (>95%) via HPLC or LC-MS before testing .
  • Data Reproducibility : Replicate experiments across independent labs and report statistical significance (p < 0.05) .
  • Meta-Analysis : Compare results with structurally similar thiazolidinones (e.g., 5-arylidene derivatives) to identify trends .

What computational methods are recommended for predicting the drug-likeness and ADMET properties of this compound?

Answer:

  • QSAR Models : Use software like MOE or Schrödinger to predict logP, polar surface area, and bioavailability .
  • ADMET Prediction : Tools like SwissADME or ProTox-II can estimate toxicity, cytochrome P450 interactions, and plasma protein binding .
  • Molecular Dynamics (MD) : Simulate compound stability in biological membranes to assess permeability .

How can researchers validate the anti-inflammatory activity of this compound in preclinical models?

Answer:

  • In Vitro Models :
    • Inhibit COX-2 enzyme activity using a fluorometric assay .
    • Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • In Vivo Models :
    • Carrageenan-induced paw edema in rodents to assess acute inflammation .
    • Histopathological analysis of tissue samples for neutrophil infiltration .

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